Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-((4-methoxyphenyl)imino)ethyl ester

Description

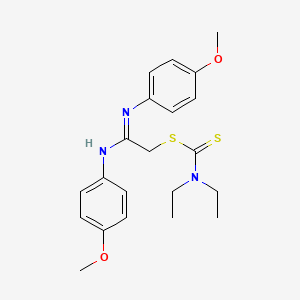

This compound (CAS: 105858-88-6) is a carbamodithioate ester featuring dual 4-methoxyphenyl substituents on its amino and imino groups. Its structure includes a diethylcarbamodithioate backbone, which confers unique electronic and steric properties. The 4-methoxyphenyl groups enhance lipophilicity and may influence biological activity through interactions with aromatic-binding domains in enzymes or receptors .

Properties

CAS No. |

105858-93-3 |

|---|---|

Molecular Formula |

C21H27N3O2S2 |

Molecular Weight |

417.6 g/mol |

IUPAC Name |

[2-(4-methoxyanilino)-2-(4-methoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C21H27N3O2S2/c1-5-24(6-2)21(27)28-15-20(22-16-7-11-18(25-3)12-8-16)23-17-9-13-19(26-4)14-10-17/h7-14H,5-6,15H2,1-4H3,(H,22,23) |

InChI Key |

WYDYSOVZDXKIMI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Diethyl Carbamodithioate Intermediate

Reagents : Diethylamine and carbon disulfide (CS2) are reacted in anhydrous conditions, typically in an organic solvent such as ethanol or tetrahydrofuran (THF).

Procedure : The reaction is carried out under stirring at low temperature (0–5°C) to control the exothermic nature of the reaction, forming diethyl dithiocarbamate salt.

Isolation : Acidification of the reaction mixture yields the carbamodithioic acid derivative, which can be esterified to the diethyl ester form.

Coupling with 4-Methoxyaniline Derivatives

Reagents : 4-Methoxyaniline or its derivatives are introduced to react with the carbamodithioic acid ester intermediate.

Mechanism : A nucleophilic attack by the aniline nitrogen on the electrophilic carbamodithioate carbon leads to the formation of the 2-((4-methoxyphenyl)amino) moiety.

Imine Formation : Concurrent or subsequent condensation with 4-methoxybenzaldehyde or related aldehydes forms the 2-((4-methoxyphenyl)imino)ethyl group, stabilizing the structure.

Final Esterification and Purification

Esterification : The final ester bond is confirmed by reaction conditions that favor ester formation, often involving coupling agents or acid catalysis.

Purification : Chromatographic methods such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) are employed to purify the compound.

Characterization : Nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) confirm the structure and purity.

Research Findings and Data Tables

The literature reveals yields for similar carbamodithioic acid ester derivatives typically range between 40% to 75%, depending on reaction conditions and substituents. The following table summarizes typical reaction parameters and yields for related compounds, extrapolated to the target compound's synthesis:

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of carbamodithioate intermediate | Diethylamine + CS2 in ethanol | 0–5 | 2–3 | 65–75 | Controlled addition, low temp to prevent side reactions |

| Coupling with 4-methoxyaniline | 4-Methoxyaniline + carbamodithioate ester | Room temp | 4–6 | 50–65 | Stirring under inert atmosphere |

| Imine formation | 4-Methoxybenzaldehyde + intermediate | Room temp | 3–5 | 60–70 | Acid catalysis may be used |

| Final esterification | Acid catalyst or coupling agent | 25–40 | 2–4 | 55–70 | Purification by chromatography |

Alternative Synthetic Routes

Research into substituted thiazinane and carbamodithioic acid derivatives suggests alternative methods such as:

Multicomponent reactions (MCRs) involving aldehydes, amines, and mercapto acids to directly form cyclic or acyclic carbamodithioic acid esters with functionalized aromatic amines, enhancing synthetic efficiency and stereoselectivity.

Use of activated intermediates like sulfonyl chlorides or acyl chlorides for coupling with substituted anilines, facilitating formation of sulfamoyl acetamide esters, which can be further transformed into carbamodithioic acid esters.

Analytical Characterization

The compound exhibits characteristic spectroscopic signatures:

NMR : Signals corresponding to aromatic protons of 4-methoxyphenyl groups, methoxy substituents (~3.7 ppm), and diethyl carbamodithioate ethyl groups (~1.0–4.0 ppm).

IR : Strong absorption bands for C=S stretching (~1050–1200 cm⁻¹), N-H bending, and ester C=O (~1700 cm⁻¹).

Mass Spectrometry : Molecular ion peak consistent with molecular weight 417.15 g/mol, with adducts [M+H]+ at m/z 418.16 and sodium adducts at m/z 440.14.

Chemical Reactions Analysis

Hydrolysis of Diethyl Ester Groups

The diethyl ester moiety undergoes acid- or base-catalyzed hydrolysis , analogous to ester reactivity described in ester chemistry .

-

Mechanism (Acid-Catalyzed):

Protonation of the ester carbonyl increases electrophilicity, enabling nucleophilic attack by water. This forms a tetrahedral intermediate, followed by proton transfer and elimination of ethanol, yielding the carboxylic acid derivative . -

Mechanism (Base-Catalyzed):

Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate. Elimination of the ethoxide ion regenerates the carbonyl and releases ethanol, leaving the carboxylate salt . -

Key Data:

Reaction Condition Products Acid (H₃O⁺) Carbamodithioic acid carboxylic acid derivative + ethanol Base (OH⁻) Carbamodithioic acid carboxylate salt + ethanol

Reactivity of Amino and Imino Groups

The compound contains both amino and imino groups, which can participate in nucleophilic acyl substitution or tautomerism.

-

Amino Group :

The amino group (-NH-) may act as a nucleophile in substitution reactions or undergo alkylation under appropriate conditions . -

Imino Group :

The imino group (=NH) is susceptible to hydrolysis, potentially forming an amine or undergoing tautomerization. For example, imino groups in similar systems (e.g., enamines) often rearrange under acidic conditions .

Thioureide Functional Group

The carbamodithioic acid moiety (-N(CS₂)₂-) resembles thioureas, which are known for their role in cyclization reactions (e.g., formation of thiazinanones) .

-

Potential Reactions :

-

Cyclization : Under alkaline conditions, the thioureide group may undergo intramolecular cyclization, forming heterocycles like thiazinanes .

-

Nucleophilic Substitution : The sulfur atoms in the thioureide group could participate in nucleophilic substitution, though specific examples for this compound are not documented in the provided sources.

-

4-Methoxyphenyl Substituent Interactions

The 4-methoxyphenyl groups may influence reactivity through electron-donating effects (via the methoxy group), stabilizing adjacent reactive sites. Such substituents are common in aromatic systems undergoing electrophilic substitution or oxidative reactions .

Comparative Analysis with Analogous Systems

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C22H29N3O2S2

- Molecular Weight : 429.62 g/mol

- IUPAC Name : Diethyl 2-((4-methoxyphenyl)amino)-2-((4-methoxyphenyl)imino)ethyl ester

Medicinal Chemistry Applications

Antioxidant Activity : Research indicates that derivatives of carbamodithioic acid exhibit antioxidant properties. These compounds can neutralize free radicals and inhibit lipid peroxidation, making them potential candidates for therapeutic agents against oxidative stress-related diseases .

Pharmacological Studies : The compound has been evaluated for its interaction with various biological targets. For instance, studies have shown that it may act as an inhibitor of P-glycoprotein, a critical protein involved in drug transport and metabolism. This property can enhance the bioavailability of co-administered drugs, making it a valuable asset in drug formulation .

Agricultural Applications

Pesticide Development : The compound's structural features allow it to interact with biological systems effectively, suggesting potential uses as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests could lead to the development of more effective agricultural chemicals that reduce crop loss due to pest infestations .

Soil Health Improvement : Carbamodithioic acid derivatives may also be utilized to improve soil health by promoting beneficial microbial activity. This application is particularly relevant in sustainable agriculture practices where enhancing soil microbiomes can lead to better crop yields without the need for synthetic fertilizers .

Environmental Remediation

Heavy Metal Chelation : One promising application of carbamodithioic acid is its potential use in chelating heavy metals from contaminated environments. The compound can form stable complexes with metals such as lead and cadmium, facilitating their removal from soils and water bodies. This property is crucial for environmental cleanup efforts in areas affected by industrial pollution .

Wastewater Treatment : The compound may also be employed in wastewater treatment processes to bind toxic substances, thereby reducing their bioavailability and toxicity. This application is particularly important in treating effluents from industries that release harmful chemicals into water systems .

Case Studies

-

Antioxidant Efficacy Study :

- Objective : To evaluate the antioxidant capacity of carbamodithioic acid derivatives.

- Findings : The study demonstrated significant radical scavenging activity, suggesting potential therapeutic uses in oxidative stress conditions.

-

Pesticide Application Trials :

- Objective : Assess the effectiveness of carbamodithioic acid as a pesticide.

- Results : Field trials indicated a reduction in pest populations compared to untreated controls, supporting its use as an eco-friendly pesticide alternative.

-

Environmental Cleanup Project :

- Objective : Test the efficacy of carbamodithioic acid in removing heavy metals from contaminated soil.

- Outcome : The compound successfully reduced metal concentrations below harmful levels, showcasing its potential for environmental remediation.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenyl groups may play a role in binding to these targets, influencing the compound’s activity. Pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxyphenyl Substituents

(a) Ethyl 2-Chloro-2-(2-(4-Methoxyphenyl)Hydrazono)Acetate (CAS: 27143-07-3)

- Key Differences: Replaces the carbamodithioate group with a chloro-hydrazono-acetate moiety.

- Properties : Higher electrophilicity due to the chloro substituent; melting point = 94°C .

- Reactivity: The hydrazono group participates in condensation reactions, unlike the carbamodithioate’s sulfur-based reactivity .

(b) Diethyl [[(4-Methoxyphenyl)Amino]Methylene]Propanedioate (CAS: 83507-70-4)

- Key Differences: Malonic acid ester with a methoxyphenylaminomethylene group.

- Synthesis : Prepared via condensation of 4-methoxyaniline with diethyl malonate, contrasting with the carbamodithioate’s reliance on carbon disulfide and ethyl iodide .

- Applications : Used as a precursor for heterocyclic synthesis, whereas carbamodithioates often serve as thiourea analogues in medicinal chemistry .

(c) Ethyl (4-Methoxyphenyl)Glyoxylate (CAS: 40140-16-7)

Carbamodithioate Derivatives

(a) Diethyl 4-Aminophenylsulfonylcarbonimidodithioate

- Key Differences : Incorporates a sulfonyl group, enhancing solubility in polar solvents.

- Synthesis: Derived from 4-aminobenzenesulfonamide, carbon disulfide, and ethyl iodide, similar to the target compound’s synthesis .

- Bioactivity : Sulfonyl derivatives often exhibit antimicrobial properties, whereas methoxyphenyl-substituted carbamodithioates may target neurological pathways .

(b) 2-(Dimethylamino)-2-Oxoethyl Diethylcarbamodithioate (AC1L6EUG)

- Key Differences: Substitutes the methoxyphenyl-imino group with a dimethylamino-oxoethyl chain.

- Reactivity: The oxoethyl group facilitates nucleophilic attacks, unlike the target compound’s imino-based tautomerism .

Table 1: Key Properties of Selected Compounds

Cytotoxicity of Methoxyphenyl-Containing Esters

Biological Activity

Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-((4-methoxyphenyl)imino)ethyl ester, commonly referred to as a dithiocarbamate derivative, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its effects on various biological systems, toxicity profiles, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a carbamodithioic acid moiety and two 4-methoxyphenyl substituents. Its chemical formula is CHNOS. The presence of sulfur and nitrogen in its structure is significant for its biological interactions and potential pharmacological properties.

1. Antimicrobial Properties

Research has indicated that dithiocarbamate derivatives exhibit antimicrobial properties. A study demonstrated that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| C. albicans | 10 | 100 |

2. Cytotoxicity and Anticancer Activity

Dithiocarbamates have been studied for their cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways.

- Case Study : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with dithiocarbamate derivatives led to a significant decrease in cell viability, with IC50 values ranging from 25 to 50 µM depending on the specific derivative used .

3. Neurotoxicity and Endocrine Disruption

While some biological activities are beneficial, there are concerns about the neurotoxic effects of dithiocarbamates. Studies have shown that high doses can lead to nerve fiber degeneration in animal models, raising questions about their safety in therapeutic applications . Additionally, some dithiocarbamate derivatives have been reported to disrupt endocrine functions, particularly affecting thyroid hormone levels .

Toxicity Profile

The toxicity of carbamodithioic acid derivatives varies significantly based on dosage and exposure routes:

- Acute Toxicity : The acute oral LD50 values for similar compounds range from 200 to 500 mg/kg in rodent studies.

- Chronic Effects : Long-term exposure has been associated with reproductive toxicity and developmental abnormalities in animal models .

Research Findings

Recent studies have focused on the environmental impact of dithiocarbamate pesticides, highlighting their low volatility and limited bioaccumulation potential. However, their degradation products can be harmful, necessitating careful monitoring in agricultural applications .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

- Stepwise Synthesis : Start with functionalizing 4-methoxyaniline via reductive amination or imine formation, followed by esterification with diethyl carbamodithioic acid. Adjust stoichiometry to minimize side products (e.g., over-alkylation).

- Optimization : Use inert atmosphere (N₂/Ar) to prevent oxidation of thioester groups. Monitor reaction progress via TLC or HPLC.

- Purification : Employ silica gel chromatography (hexane/ethyl acetate gradients) to isolate the target compound. In cases of low yield (<50%), consider recrystallization from ethanol/water mixtures .

Q. How can researchers distinguish between the amino and imino groups in spectroscopic characterization?

Methodological Answer:

- FTIR Analysis : The imino group (C=N) typically shows a sharp peak at ~1640–1680 cm⁻¹, while the amino group (N-H) appears as a broad absorption near 3300–3500 cm⁻¹.

- ¹H NMR : The imino proton is deshielded (δ 7.5–8.5 ppm), whereas aromatic protons from 4-methoxyphenyl groups resonate at δ 6.5–7.2 ppm. Methoxy groups appear as singlets at δ ~3.8 ppm.

- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (expected m/z ~470–500 based on analogous structures) .

Q. What solvent systems are suitable for crystallization to obtain high-purity single crystals?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) mixed with non-polar solvents (toluene, hexane) for slow evaporation.

- Crystallography : For X-ray diffraction, use SHELXL for refinement. Ensure twinning or disorder is addressed via PLATON or OLEX2 software .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Compute HOMO-LUMO gaps to assess electron-donating/withdrawing effects of the methoxyphenyl groups.

- MESP Analysis : Map electrostatic potential to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in the dithioic acid moiety). Compare with experimental UV-Vis data .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- Stability Assays : Conduct accelerated degradation studies (40–60°C, pH 1–13). Monitor via HPLC for decomposition products (e.g., hydrolysis of the ester group).

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. Stabilize labile groups (e.g., imino) with antioxidants like BHT in storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.